Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate
CAS No.: 2411202-20-3
Cat. No.: VC7723918
Molecular Formula: C14H12FNO5S
Molecular Weight: 325.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411202-20-3 |
---|---|
Molecular Formula | C14H12FNO5S |
Molecular Weight | 325.31 |
IUPAC Name | phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |
Standard InChI Key | CSCMPHFAJXQLQS-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |
Introduction
Property | Value | Source Analog |
---|---|---|
Molecular Formula | C₁₄H₁₃FNO₅S | |
Molecular Weight (g/mol) | 326.33 | Calculated |
Melting Point (°C) | 96–98 (similar to ) | |
Boiling Point (°C) | 309.4 (predicted) | |
Density (g/cm³) | 1.516 ± 0.06 |
Synthesis and Reaction Pathways
The synthesis of phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate likely involves multi-step protocols, drawing parallels from patented methodologies for N-methyl carbamates and related intermediates .
Key Synthetic Steps:
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Formation of Phenyl-N-methylcarbamate Core:
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Introduction of 4-Fluorosulfonyloxy Group:
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Final Coupling:
Table 2: Synthetic Optimization Insights
Parameter | Optimal Condition | Source |
---|---|---|
Temperature (Step 1) | 50°C | |
Catalyst (Step 3) | Triethylamine | |
Yield Improvement | Reflux in THF |
Physicochemical Properties
The compound’s properties are influenced by its polar sulfonyl group and aromatic systems:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -OSO₂F group; limited solubility in water .
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Stability: Hydrolytically sensitive under acidic or basic conditions, common to carbamates .
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Spectroscopic Data:
Applications and Functional Relevance
Pharmaceutical Intermediates
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Antitumor Agents: Analogous carbamates serve as precursors in small-molecule inhibitors (e.g., kinase inhibitors) . The fluorosulfonyl group may enhance binding affinity to biological targets .
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Protease Inhibitors: Sulfonyl groups are critical in designing transition-state analogs for enzyme inhibition .
Agrochemical Research
Chemical Synthesis
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